molecular formula C7H2BrF4NO4 B12859545 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol

2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol

Cat. No.: B12859545
M. Wt: 319.99 g/mol
InChI Key: QXPGGDWJRLIWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance (NMR) spectrum of this compound provides critical insights into its electronic environment. In the $$ ^1\text{H} $$ NMR spectrum, the aromatic proton at position 5 appears as a singlet at δ 8.52 ppm , deshielded by the adjacent nitro and trifluoromethoxy groups. The hydroxyl proton, participating in intramolecular hydrogen bonding with the nitro group, resonates as a broad singlet at δ 12.3 ppm , a downfield shift characteristic of strongly acidic phenolic protons.

The $$ ^{13}\text{C} $$ NMR spectrum reveals distinct signals for each carbon atom. The carbonyl carbon of the nitro group resonates at δ 148.2 ppm , while the carbons bearing electronegative substituents (Br, F, OCF$$3$$) appear between δ 110–135 ppm . The trifluoromethoxy group’s carbon (C-OCF$$3$$) is observed at δ 120.5 ppm , with coupling to fluorine atoms causing splitting in the signal. In the $$ ^{19}\text{F} $$ NMR spectrum, the fluorine atom at position 4 resonates at δ -108.2 ppm , while the trifluoromethoxy group’s three equivalent fluorine atoms produce a singlet at δ -57.7 ppm .

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy highlights key functional groups through their vibrational modes. The nitro group exhibits asymmetric and symmetric stretching vibrations at 1525 cm$$ ^{-1} $$ and 1350 cm$$ ^{-1} $$ , respectively, while the hydroxyl group’s O-H stretching appears as a broad band at 3200–3400 cm$$ ^{-1} $$ . The trifluoromethoxy group’s C-F stretching vibrations are observed at 1120 cm$$ ^{-1} $$ and 1240 cm$$ ^{-1} $$ , and the C-O-C asymmetric stretch of the trifluoromethoxy group occurs at 1285 cm$$ ^{-1} $$ . The aromatic C=C stretching vibrations are detected at 1600 cm$$ ^{-1} $$ and 1450 cm$$ ^{-1} $$ , with out-of-plane bending modes near 800 cm$$ ^{-1} $$ .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation patterns for this compound. The molecular ion peak at m/z 319.99 confirms the molecular weight. Primary fragmentation pathways include the loss of the nitro group ($$\Delta m/z = -46$$) to form a fragment at m/z 273.99 and the cleavage of the trifluoromethoxy group ($$\Delta m/z = -85$$) yielding a fragment at m/z 234.99 . The bromine atom’s isotopic signature ($${}^{79}\text{Br}$$ and $${}^{81}\text{Br}$$) produces a 1:1 doublet for fragments retaining bromine, such as the base peak at m/z 240.00 ($$M-Br$$$$^+$$). Additional fragments arise from sequential losses of fluorine atoms and rearrangement of the aromatic core.

Properties

Molecular Formula

C7H2BrF4NO4

Molecular Weight

319.99 g/mol

IUPAC Name

2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H2BrF4NO4/c8-4-5(14)3(13(15)16)1-2(9)6(4)17-7(10,11)12/h1,14H

InChI Key

QXPGGDWJRLIWAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)OC(F)(F)F)Br)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization Hydrolysis to Form Phenol Core

A common approach starts from an appropriately substituted aniline derivative, such as 2-amino-4-fluoro-6-nitro-3-(trifluoromethoxy)benzene or related analogs. The amino group is converted to a diazonium salt, which upon hydrolysis yields the phenol.

  • Reagents and Conditions:

    • Nitrosyl sulfuric acid or sodium nitrite in acidic aqueous medium for diazotization,
    • Temperature control (0 to 5 °C) to stabilize diazonium intermediate,
    • Hydrolysis by warming or addition of water to replace diazonium with hydroxyl.
  • Example from Related Compound Synthesis:

    • For 2-bromo-4-fluoro-6-methylphenol, diazotization of 2-methyl-4-fluoroaniline in sulfuric acid at 100-105 °C followed by hydrolysis gave high yield phenol intermediate.

Bromination Reaction

Selective bromination at the 2-position is achieved by controlled addition of bromine in the presence of an organic solvent and water, often with hydrogen peroxide to reduce bromine consumption and improve yield.

  • Typical Conditions:

    • Solvent: dichloromethane or chloroform,
    • Temperature: -10 to 5 °C,
    • Molar ratios: phenol to bromine ~1:0.54-0.6, bromine to hydrogen peroxide ~0.7-0.8,
    • Post-reaction purification by extraction, distillation, and recrystallization.
  • Yield and Purity:

    • Yields up to 94-95% with >99% purity by gas chromatography reported for analogous 2-bromo-4-fluoro-6-methylphenol.

Introduction of the Nitro Group

Nitration is typically performed on the phenol or halogenated phenol intermediate using nitrating agents such as nitric acid or mixed acid under controlled temperature to avoid over-nitration or oxidation.

  • Considerations:
    • Electron-withdrawing groups like fluorine and trifluoromethoxy influence regioselectivity,
    • Mild nitration conditions to preserve other sensitive substituents.

Incorporation of the Trifluoromethoxy Group

The trifluoromethoxy group can be introduced via:

Data Table: Summary of Key Preparation Steps and Conditions

Step Starting Material / Intermediate Reagents & Conditions Temperature (°C) Yield (%) Notes
Diazotization Hydrolysis 2-amino-4-fluoro-6-nitro-3-(trifluoromethoxy)aniline (or analog) Nitrosyl sulfuric acid, sulfuric acid aqueous solution 0 to 5 (diazotization), 100-110 (hydrolysis) ~80-85 Salt-free acidic waste, environmentally friendly process
Bromination 4-fluoro-2-methylphenol (analogous phenol) Bromine, hydrogen peroxide, dichloromethane or chloroform -10 to 5 94-95 Controlled bromine addition reduces consumption, high purity product
Nitration Brominated phenol intermediate Nitric acid or mixed acid 0 to 50 Variable Requires careful control to avoid over-nitration; regioselectivity influenced by substituents
Trifluoromethoxylation Halogenated phenol or aniline derivative Trifluoromethoxy reagents (e.g., 4-(trifluoromethoxy)benzoyl chloride), base, solvent 0 to RT 70-90 Coupling or substitution reactions; purification by chromatography

Detailed Research Findings and Notes

  • The diazotization hydrolysis step is critical for introducing the phenol group with high regioselectivity and yield. Using nitrosyl sulfuric acid minimizes salt formation, facilitating wastewater treatment and industrial scalability.

  • Bromination under low temperature with hydrogen peroxide as a co-reagent significantly reduces bromine usage and improves environmental compatibility. Dichloromethane and chloroform are effective solvents for this step, with yields consistently above 90%.

  • The nitration step must be optimized to prevent degradation of sensitive groups like trifluoromethoxy. Mild nitration conditions and temperature control are essential.

  • The trifluoromethoxy group is often introduced via coupling reactions using trifluoromethoxybenzoyl chloride or related reagents. These reactions typically proceed in organic solvents such as tetrahydrofuran or dichloromethane with bases like triethylamine, followed by chromatographic purification.

  • Analytical techniques such as GC-MS, NMR (1H, 19F), and chromatography are employed to confirm structure, purity, and yield at each step.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted phenols or aromatic compounds.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups, such as 2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol, often exhibit enhanced biological properties compared to their non-fluorinated counterparts. This compound has been studied for its potential as an antimicrobial agent, showing promising results against various pathogens. Its mechanism involves interaction with biological targets that are critical in cellular signaling pathways, making it a candidate for further development in antimicrobial therapies.

Cancer Therapy
The compound's ability to modulate biological pathways suggests potential applications in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth by interfering with cell signaling mechanisms involved in cancer progression. The specific interactions of this compound with cancer-related targets warrant further investigation to fully understand its therapeutic potential .

Agricultural Applications

Fungicidal Properties
The compound has demonstrated broad-spectrum fungicidal activity, making it valuable in agricultural settings. It has been shown to effectively inhibit the growth of various phytopathogens, including those responsible for diseases in crops such as wheat and apples. The synthesis method involving nitration and the resulting biological activity suggest that it could serve as a potent agricultural fungicide .

Weed Control
In addition to its antifungal properties, this compound exhibits herbicidal activity against common weeds. This characteristic is particularly beneficial for enhancing crop yield by reducing competition from unwanted vegetation. The compound's efficacy against specific weed species highlights its potential role in integrated pest management strategies .

Synthesis and Structural Insights

The synthesis of this compound typically involves a multi-step process, which includes nitration of bromo-fluorophenols using a mixture of sulfuric and nitric acids. This method not only yields high purity but also allows for scalability suitable for industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the antimicrobial efficacy against bacterial strainsShowed significant inhibition of bacterial growth, indicating potential for development as an antimicrobial drug.
Agricultural Application StudyExamined fungicidal effects on crop diseasesDemonstrated effective control over major fungal pathogens affecting wheat and apples .
Cancer Therapeutics ResearchExplored interactions with cancer cell signaling pathwaysIdentified potential mechanisms through which the compound could inhibit tumor growth .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares 2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol with two analogues: 4-(Trifluoromethoxy)phenol () and 4-Amino-2-bromo-6-fluorophenol ().

Property This compound 4-(Trifluoromethoxy)phenol 4-Amino-2-bromo-6-fluorophenol
Molecular Formula C₇H₃BrF₄NO₄ C₇H₅F₃O₂ C₆H₅BrFNO
Molar Mass (g/mol) ~337.0 178.10 206.01
Key Substituents -Br, -F, -NO₂, -OCF₃ -OCF₃ -Br, -F, -NH₂
Boiling Point Not reported (inferred high due to EWGs) 80°C at 15 mmHg Not reported
Acidity (pKa) High (multiple EWGs stabilize deprotonation) Moderate (single EWG) Lower (-NH₂ is electron-donating)
Hydrogen Bonding Capacity Strong acceptor (NO₂, OCF₃), donor (OH) Donor (OH), weak acceptor (OCF₃) Donor (OH, NH₂), acceptor (NH₂, F)
Key Observations:
  • Acidity: The target compound’s acidity is significantly enhanced by the nitro and trifluoromethoxy groups, which stabilize the phenoxide ion via resonance and inductive effects. In contrast, 4-amino-2-bromo-6-fluorophenol’s amino group donates electrons, reducing acidity .
  • The amino analogue’s -NH₂ group introduces additional donor-acceptor interactions .

Crystallographic and Structural Insights

Hydrogen-bonding patterns, as analyzed in , would reveal how the nitro and trifluoromethoxy groups influence molecular aggregation.

Biological Activity

2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol (CAS No. 1980086-07-4) is a fluorinated phenolic compound notable for its potential biological activities. The unique trifluoromethoxy group, along with the bromine and nitro substituents, enhances its reactivity and interaction with biological systems. This article explores its biological activity, including antimicrobial properties and potential applications in medicinal chemistry.

  • Molecular Formula : C7H2BrF4NO4
  • Molecular Weight : 319.99 g/mol
  • Structure : The compound features a phenolic structure with multiple halogen substitutions, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties compared to their non-fluorinated counterparts. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for agricultural and pharmaceutical applications.

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans14

The antimicrobial activity is believed to stem from the compound's ability to disrupt cellular processes in microorganisms. The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Study 1: Agricultural Applications

A study highlighted the compound's efficacy as an agricultural antibacterial agent. It demonstrated broad-spectrum activity against plant pathogens, suggesting its potential use in crop protection strategies. The compound showed a higher fungicidal activity than other related compounds, indicating its promise in sustainable agriculture .

Case Study 2: Medicinal Chemistry

In medicinal chemistry contexts, research has indicated that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to applications in cancer therapy, as it might modulate pathways critical for tumor growth and survival .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity of this compound. Preliminary studies suggest that it exhibits moderate toxicity in vitro, necessitating further investigation into its pharmacokinetics and long-term effects on human health .

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing 2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol, and how do substituents influence spectral interpretation?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to identify fluorine environments and aromatic protons. Electron-withdrawing groups (e.g., -NO2_2, -CF3_3O) deshield adjacent protons, causing downfield shifts. For example, the nitro group at C6 perturbs the C5 and C7 protons .
  • X-ray crystallography : Employ SHELX or WinGX for structure refinement. The bromine atom’s heavy atom effect enhances diffraction contrast, aiding in resolving positional ambiguities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H]^-: ~364 Da) and fragmentation patterns.

Q. How can synthetic routes for this compound be designed to manage competing reactivity of multiple substituents?

  • Methodology :

  • Stepwise functionalization : Introduce bromine (via electrophilic substitution) before nitration, as bromine directs nitration to the para position. Use HNO3_3/H2_2SO4_4 under controlled temperatures (0–5°C) to avoid over-nitration .
  • Trifluoromethoxy introduction : Apply Ullmann coupling or nucleophilic displacement with CF3_3O^- sources (e.g., AgOCF3_3) on a pre-brominated/fluorinated intermediate .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) to separate isomers, leveraging polarity differences from nitro and trifluoromethoxy groups.

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective substitution in derivatives of this compound?

  • Methodology :

  • Computational modeling : Perform DFT calculations (Gaussian, ORCA) to map electrostatic potential surfaces. The nitro group at C6 creates a steric barrier, disfavoring electrophilic attack at C5 .
  • Experimental validation : Synthesize analogs (e.g., replacing -Br with -Cl) and compare reaction rates. Kinetic studies (e.g., Hammett plots) quantify electronic effects of -CF3_3O vs. -NO2_2 .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodology :

  • Multi-method validation : Cross-reference X-ray data (ORTEP-3 for thermal ellipsoid visualization) with 13C^{13}\text{C} NMR chemical shifts. Discrepancies may arise from dynamic effects (e.g., rotational barriers in -CF3_3O) not captured in static crystal structures .
  • Twinned crystals : Use SHELXD for twin-law identification if diffraction patterns suggest pseudo-symmetry from nitro group packing .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., nitro group instability above 150°C).
  • Protective groups : Temporarily protect the phenol -OH with acetyl or tert-butyldimethylsilyl (TBS) groups during harsh conditions (e.g., Suzuki couplings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.